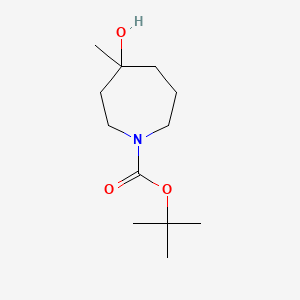

t-Butyl 4-hydroxy-4-methylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 4-hydroxy-4-methylazepane-1-carboxylate (TBHMAC) is an organic compound with the molecular formula C9H17NO3. TBHMAC is a colorless crystalline solid that is insoluble in water and slightly soluble in methanol and ethanol. TBHMAC is most commonly used as a reagent in organic synthesis. It can also be used as a catalyst in the synthesis of organic compounds.

Scientific Research Applications

Synthesis of Antibiotics

t-Butyl 4-hydroxy-4-methylazepane-1-carboxylate is used in the synthesis of analogues of β-lactam antibiotics. For instance, it has been transformed into various compounds, such as t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate, through sequential reactions. These compounds have applications in antibiotic development, although some of them may lack antibacterial activity (Pant et al., 1989).

Formation of N-Methylazepine Derivatives

This compound is involved in the formation of N-methylazepine derivatives, which are significant in various chemical reactions. The transformation into different derivatives, such as dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate, has been described, showcasing its versatility in organic synthesis (Childs & Johnson, 1966).

Development of Liquid Crystalline Polymers

The compound has been utilized in the synthesis of liquid crystalline polymers. For example, it has been used in the development of ferroelectric side chain polysiloxanes containing oligo(oxyethylene) spacers. These polymers demonstrate unique mesomorphic behaviors, indicating potential applications in advanced materials science (Hsiue & Chen, 1995).

Role in Pharmaceutical Chemistry

It plays a role in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of benzazepine derivatives, which are important in the development of muscarinic receptor antagonists (Bradshaw et al., 2008).

properties

IUPAC Name |

tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-5-6-12(4,15)7-9-13/h15H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANTGYKAMJIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)